molecular formula C9H11N3O2S B12165320 Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- CAS No. 1489265-31-7

Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-

Cat. No.: B12165320
CAS No.: 1489265-31-7
M. Wt: 225.27 g/mol
InChI Key: FJQYXPHDGKUTQE-VZUCSPMQSA-N
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Description

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- is a compound known for its diverse biological activities. It is recognized for its potential in enhancing therapeutic anticancer effects, exhibiting noteworthy antioxidant properties, and showing significant antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. The structure is elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiosemicarbazide and appropriate aldehydes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Semicarbazide derivatives, particularly 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, have garnered attention in recent research due to their diverse biological activities. This compound combines structural features of semicarbazide with a benzylidene moiety, characterized by a thio group and methoxy substituent, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is C9H11N3O2SC_9H_{11}N_3O_2S, with a molecular weight of 225.29 g/mol. The presence of hydroxy and methoxy groups on the aromatic ring is believed to influence its biological activity by improving solubility and interaction with biological targets .

Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study focusing on various thiosemicarbazone derivatives, including those structurally related to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, demonstrated promising antibacterial effects against several pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower compared to standard antibiotics .

Table 1: Antibacterial Activity of Semicarbazide Derivatives

Compound NameMIC (µg/mL)Target Bacteria
1-(4-hydroxy-3-methoxybenzylidene)-3-thio-15S. aureus
Thiosemicarbazone A20E. coli
Thiosemicarbazone B10P. aeruginosa

The structural modifications, such as the introduction of hydrophilic groups, are crucial for enhancing the permeability of these compounds through bacterial cell walls, thereby increasing their efficacy against gram-negative bacteria .

Anticancer Activity

In addition to antibacterial properties, semicarbazide derivatives have shown potential anticancer effects. Some studies have indicated that compounds similar to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- can inhibit the growth of various cancer cell lines. For instance, certain thiosemicarbazones have been reported to interfere with vital biochemical processes such as deoxyribonucleotide synthesis and cell wall biosynthesis, contributing to their anticancer activity .

The biological activity of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules like proteins and nucleic acids. This interaction can disrupt critical cellular functions, leading to cell death in pathogenic microorganisms and cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various hydroxyl semicarbazone derivatives, including those related to thiosemicarbazones. The study highlighted the significant antibacterial activity against multiple strains and emphasized the importance of hydrophilicity in enhancing bioactivity . Another investigation focused on the synthesis of metal complexes derived from thiosemicarbazones, revealing enhanced antimicrobial potency compared to their parent ligands .

Properties

CAS No.

1489265-31-7

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5+

InChI Key

FJQYXPHDGKUTQE-VZUCSPMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)O

Origin of Product

United States

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